molecular formula C9H5ClN2O2 B1619615 6-Chloroquinoxaline-2-carboxylic acid CAS No. 29821-63-4

6-Chloroquinoxaline-2-carboxylic acid

Cat. No. B1619615
CAS RN: 29821-63-4
M. Wt: 208.6 g/mol
InChI Key: BYBZIRPDXYNMKC-UHFFFAOYSA-N
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Description

6-Chloroquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 6-Chloroquinoxaline-2-carboxylic acid consists of a quinoxaline core with a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloroquinoxaline-2-carboxylic acid are not detailed in the literature, carboxylic acids in general are known to undergo a variety of reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids, including 6-Chloroquinoxaline-2-carboxylic acid, are generally weak acids. They are polar compounds and their solubility in water decreases with increasing size .

Scientific Research Applications

1. Applications in Antimicrobial and Anticancer Research

6-Chloroquinoxaline-2-carboxylic acid derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer activities. The derivatives have shown promising results in comparison to standard drugs. These compounds have been synthesized through various chemical reactions, and their structures were identified and confirmed through spectral data and elemental analysis. The derivatives exhibit potential due to the presence of quinoxaline and acridine heterocyclic reaction systems, indicating their significant role in antimicrobial and anticancer research (Podila & Omprakash, 2020).

2. Role in Synthesizing Anti-Inflammatory and Analgesic Agents

6-Chloroquinoxaline-2-carboxylic acid has been instrumental in the synthesis of new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives. These derivatives are synthesized using the acid as a key intermediate and have been shown to possess analgesic and anti-inflammatory activities. The efficacy of these compounds has been established through chemical characterization and biological screenings, showcasing the acid's importance in the development of novel therapeutic agents (Abu‐Hashem, Gouda, & Badria, 2010).

3. Antagonistic Activities Against Serotonin3 Receptors

Research has explored the use of 6-Chloroquinoxaline-2-carboxylic acid in the design and preparation of 3-chloroquinoxaline-2-carboxamides. These compounds have been evaluated for their serotonin(3) (5-HT(3)) receptor antagonistic activities. This research highlights the potential of these derivatives in developing treatments targeting specific receptors, contributing significantly to therapeutic applications (Mahesh, Perumal, & Pandi, 2004).

4. Synthesis of AMPA Receptor Antagonists

The compound has been utilized in the design and synthesis of a novel series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids. These compounds have been found to possess AMPA receptor antagonistic activity, demonstrating the acid's role in developing neuroprotective agents. The research involves detailed structure-activity relationship studies and in vitro evaluations, further emphasizing the scientific relevance of 6-Chloroquinoxaline-2-carboxylic acid in neurological research (Takano et al., 2005).

Future Directions

Quinoxaline derivatives, including 6-Chloroquinoxaline-2-carboxylic acid, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on exploring their potential applications in various fields, such as medicine and materials science .

properties

IUPAC Name

6-chloroquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBZIRPDXYNMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302591
Record name NSC152011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoxaline-2-carboxylic acid

CAS RN

29821-63-4
Record name NSC152011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC152011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Cornish, KR Fox, S Santikarn, MJ Waring… - …, 1985 - microbiologyresearch.org
… triostinicus as regards their capacity to make new products in the presence of 6-chloroquinoxaline-2-carboxylic acid (and its methyl ester), 7-chloroquinoxaline-2-carboxylic acid, and 6-…
Number of citations: 7 www.microbiologyresearch.org
A Cornish, KR Fox, MJ Waring - Antimicrobial Agents and …, 1983 - Am Soc Microbiol
… Salisbury, University Chemical Laboratory, Cambridge, England; 6-chloroquinoxaline-2-carboxylic acid (as the methyl ester) and 7-chloroquinoxaline-2-carboxylic acid from HP Schultz, …
Number of citations: 31 journals.asm.org
KJ McCullough - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the occurrence, physical and spectroscopic properties, and general methods of synthesis of pyrazine, its homologues and derivatives. As a …

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